Product packaging for 2,5-Dimethoxy-3-methylpyrazine(Cat. No.:CAS No. 824969-41-7)

2,5-Dimethoxy-3-methylpyrazine

Cat. No.: B14219727
CAS No.: 824969-41-7
M. Wt: 154.17 g/mol
InChI Key: UKDOZMQGGPSJEX-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Sciences

The pyrazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile nature. researchgate.netmdpi.com The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, which, combined with the aromatic properties of the ring, allows for a variety of interactions with biological targets. acs.org This dual nature of enabling both polar and nonpolar interactions is a key factor in the biological activity of many pyrazine-containing compounds. acs.org

Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects. mdpi.comnih.gov The incorporation of a pyrazine moiety into the structure of natural products has, in some cases, led to derivatives with enhanced pharmacodynamic activity and reduced toxicity compared to the parent compounds. mdpi.com Beyond pharmaceuticals, pyrazine-based structures are also of great interest in materials science, where they are utilized in the development of dyes, electroluminescent materials, and organic semi-conductors. mdpi.comrsc.org

Overview of Substituted Pyrazine Compounds in Research Contexts

The versatility of the pyrazine scaffold allows for the synthesis of a vast array of substituted derivatives, each with potentially unique properties. Researchers have explored the introduction of various functional groups onto the pyrazine ring to modulate its electronic and steric characteristics, thereby fine-tuning its biological activity or material properties. mdpi.comnih.gov

For instance, alkyl-substituted pyrazines are well-known as flavor constituents in food products, while other derivatives have been investigated for their therapeutic potential. researchgate.net The synthesis of N-(pyrazin-2-yl)benzenesulfonamides has been explored for antimycobacterial activity. nih.gov Furthermore, the fusion of the pyrazine ring with other heterocyclic systems, such as triazoles, has led to the development of compounds with applications as c-Met inhibitors in medicinal chemistry and as fluorescent probes. mdpi.com The interaction of various substituted pyrazines with proteins like human serum albumin has also been a subject of study, providing insights into their pharmacokinetic properties. semanticscholar.org

Academic Research Focus on 2,5-Dimethoxy-3-methylpyrazine within the Pyrazine Class

Within the broad class of pyrazine derivatives, this compound is a specific compound of interest. While extensive academic research specifically focused on this compound is not widely documented in publicly available literature, its structure suggests potential areas of scientific investigation. The presence of two methoxy (B1213986) groups and a methyl group on the pyrazine core would significantly influence its electronic and steric properties.

The methoxy groups are electron-donating, which can impact the reactivity and interaction of the pyrazine ring. The methyl group adds to the lipophilicity of the molecule. Based on the known properties of similar substituted pyrazines, research on this compound could explore its potential as a flavoring agent, as seen with other methoxy- and methyl-substituted pyrazines like 2-Methoxy-3-methylpyrazine. nih.gov Furthermore, given the broad biological activities of pyrazine derivatives, this compound could be a candidate for screening in various pharmacological assays. The synthesis and characterization of this compound would be the initial step in any such research endeavor, followed by the exploration of its chemical reactivity and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B14219727 2,5-Dimethoxy-3-methylpyrazine CAS No. 824969-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

824969-41-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2,5-dimethoxy-3-methylpyrazine

InChI

InChI=1S/C7H10N2O2/c1-5-7(11-3)8-4-6(9-5)10-2/h4H,1-3H3

InChI Key

UKDOZMQGGPSJEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1OC)OC

Origin of Product

United States

Occurrence and Natural Pathways of Pyrazine Derivatives

Distribution in Biological Systems and Natural Matrices

Pyrazine (B50134) derivatives are found in a diverse array of biological systems and natural sources. They have been identified in various raw and processed foods. For instance, they are key flavor components in roasted coffee, cocoa beans, and peanuts. researchgate.netsigmaaldrich.com Many have also been detected in vegetables like asparagus and potatoes, as well as in wheaten bread. fragranceu.com

In the animal kingdom, certain pyrazines act as chemical signals. For example, some ant species use pyrazines as trail and alarm pheromones. wikipedia.org They have also been found in insects and plants, where they can serve as olfactory deterrents to predators. wikipedia.org The presence of these compounds is not limited to terrestrial life; they have also been identified in marine organisms. smolecule.com

Beyond food and signaling molecules, pyrazines can also be formed through microbial activity. Various bacteria, including species of Bacillus and Corynebacterium, are known to produce alkylpyrazines during fermentation processes. wikipedia.orgnih.govmcgill.ca This microbial production is a key contributor to the flavor profile of fermented foods like natto (fermented soybeans). nih.govmcgill.ca

Table 1: Examples of Pyrazine Derivatives in Various Natural Sources

Pyrazine Derivative Natural Source(s) Reference(s)
2,3,5,6-Tetramethylpyrazine (B1682967) Fermented foods, Medicinal plants (Ligusticum wallichii) foodsciencejournal.com
2,5-Dimethylpyrazine (B89654) Roasted coffee, Cocoa, Fermented soybeans sigmaaldrich.comchemicalbook.com
2,3,5-Trimethylpyrazine (B81540) Roasted peanuts, Potatoes, Cocoa products wikipedia.org
2-Ethyl-3,5-dimethylpyrazine (B18607) Roasted cocoa, Nuts unimas.my
2-Methoxy-3-isopropylpyrazine Grapes, Bell peppers chemicalbook.com

Biosynthetic Mechanisms of Pyrazine Formation

The formation of pyrazines in biological systems can occur through enzymatic pathways, primarily in microorganisms.

Microorganisms, particularly bacteria, have demonstrated the ability to synthesize a variety of alkylpyrazines. nih.govmcgill.ca Strains of Bacillus subtilis, for example, are well-documented producers of pyrazines such as 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. wikipedia.orgnih.govmcgill.cachemicalbook.com The biosynthesis often involves a series of enzymatic reactions that convert precursor molecules into the final pyrazine structure. wikipedia.orgchemicalbook.com

One key enzyme in this process is L-threonine-3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine. wikipedia.orgfoodsciencejournal.comchemicalbook.com This enzymatic step is a critical starting point for the formation of certain pyrazines. foodsciencejournal.comchemicalbook.com Another important aspect of microbial pyrazine synthesis is that different strains of the same bacterial species can have a predisposition to produce different types of alkylpyrazines, highlighting the specificity of these enzymatic pathways. wikipedia.orgnih.govmcgill.ca

The biosynthesis of pyrazines in microorganisms relies on the availability of specific precursor compounds. mcgill.canih.gov Isotope labeling experiments have been crucial in identifying these precursors and the metabolic intermediates involved. wikipedia.orgunimas.my

L-Threonine has been identified as a primary precursor for the biosynthesis of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP). wikipedia.orgfoodsciencejournal.comchemicalbook.com The enzymatic action of L-threonine-3-dehydrogenase on L-threonine initiates the pathway. foodsciencejournal.comchemicalbook.com

Aminoacetone is a key intermediate formed from the metabolism of L-threonine. foodsciencejournal.comchemicalbook.com It is produced through the decarboxylation of l-2-amino-acetoacetate, an unstable product of the TDH-catalyzed reaction. foodsciencejournal.comchemicalbook.com Two molecules of aminoacetone can then condense to form 2,5-dimethylpyrazine. chemicalbook.comnih.gov

Acetoin (B143602) (3-hydroxy-2-butanone) serves as a precursor for the synthesis of 2,3,5,6-tetramethylpyrazine (TTMP). wikipedia.orgmcgill.canih.gov It can be produced by microorganisms from pyruvate, a central metabolite. foodsciencejournal.com

2,3-Pentanedione is an intermediate in the biosynthesis of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine. unimas.myjournalrpfoods.com This intermediate is formed from the metabolism of L-threonine and D-glucose. unimas.myjournalrpfoods.com

The demand for natural flavoring agents has driven research into enhancing pyrazine production through microbial fermentation. sigmaaldrich.com This involves isolating potent microbial strains from natural sources, such as fermented foods, and optimizing their growth conditions. nih.govmcgill.cathegoodscentscompany.com For example, strains of Bacillus subtilis isolated from natto have been screened for their ability to produce high levels of specific alkylpyrazines. nih.govmcgill.cathegoodscentscompany.com

Furthermore, metabolic engineering techniques are being employed to increase the yield of desired pyrazines. ventos.com This can involve overexpressing genes that code for key enzymes in the biosynthetic pathway or knocking out genes that lead to the formation of unwanted by-products. wikipedia.orgventos.com For instance, inactivating the gene for 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which competes for an intermediate in the 2,5-DMP pathway, has been shown to improve the production of 2,5-DMP. wikipedia.orgfoodsciencejournal.comchemicalbook.com Similarly, engineering Saccharomyces cerevisiae by deleting or overexpressing genes related to acetoin metabolism has been used to increase the production of tetramethylpyrazine.

Non-Enzymatic Formation Pathways: Maillard Reaction and Related Processes

A significant pathway for the formation of pyrazines, particularly in cooked and roasted foods, is the Maillard reaction. hmdb.ca This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. hmdb.ca

The formation of pyrazines via the Maillard reaction involves several key steps. The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine. This undergoes rearrangement to form Amadori or Heyns compounds.

Subsequent degradation of these intermediates leads to the formation of α-dicarbonyl compounds. hmdb.ca These reactive compounds then participate in the Strecker degradation of amino acids, which produces α-aminoketones. The condensation of two α-aminoketone molecules, followed by oxidation, results in the formation of the pyrazine ring.

It has also been proposed that pyrazines can be formed through pathways other than the Strecker degradation. researchgate.net For example, the reaction between acyloins (sugar degradation products) and ammonia (B1221849) released from amino acids can also lead to the formation of pyrazines. researchgate.net The specific types of pyrazines formed are dependent on the reacting amino acids and sugars, as well as the reaction conditions such as temperature, pH, and water activity.

Role of Amino Acid and Reducing Sugar Precursors

The foundation of pyrazine synthesis lies in the Maillard reaction, which initiates with the condensation of a carbonyl group from a reducing sugar and an amino group from an amino acid. acs.orgmdpi.com This initial step leads to the formation of Amadori or Heyns compounds, which are crucial intermediates. acs.orgacs.org Subsequent rearrangement and degradation of these intermediates produce α-dicarbonyls, which then undergo Strecker degradation to form α-aminocarbonyls. acs.orgacs.org The condensation of two α-aminocarbonyl molecules ultimately forms a dihydropyrazine (B8608421), which is then oxidized to a stable pyrazine. researchgate.net

Different amino acids and reducing sugars yield distinct pyrazine profiles. The structure of the amino acid is a key determinant for the types of pyrazines formed, as the nitrogen atom in the pyrazine ring originates from the amino compound. mdpi.com For instance, lysine (B10760008) has been identified as a highly reactive amino acid, leading to significant amounts of alkylpyrazines. researchgate.net Studies on lysine-containing dipeptides and tripeptides have shown that they are effective precursors for pyrazine formation, sometimes even more so than free amino acids. nih.gov The specific sequence of amino acids within a peptide also influences the resulting pyrazine profile. nih.gov

The type of reducing sugar also plays a critical role. Fructose (B13574), a ketose, is generally more reactive than glucose, an aldose, and tends to produce higher concentrations of certain pyrazines like 2-methylpyrazine (B48319) and dimethylpyrazines. mdpi.comresearchgate.net The higher reactivity of fructose is attributed to its furanose structure. researchgate.net The interaction between different amino acids can also affect pyrazine yields, with some combinations leading to a suppression of pyrazine formation compared to the individual amino acids. perfumerflavorist.com

Precursor TypeSpecific PrecursorInfluence on Pyrazine Formation
Amino Acid LysineHighly reactive, yields high amounts of alkylpyrazines. researchgate.net
Amino Acid Lysine-containing peptidesEffective precursors, can be more productive than free amino acids. nih.gov
Reducing Sugar FructoseMore reactive than glucose, produces more 2-methylpyrazine and dimethylpyrazines. mdpi.comresearchgate.net
Reducing Sugar GlucoseLess reactive than fructose. mdpi.com
Amino Acid Combinations VariousCan lead to suppression of overall pyrazine yield compared to single amino acids. perfumerflavorist.com

Influence of Reaction Conditions on Pyrazine Profile Development

The development of the pyrazine profile is highly dependent on various reaction conditions, including temperature, pH, and water activity. These factors can significantly alter the rate of reaction and the types and quantities of pyrazines produced.

Temperature and Time: Temperature is a critical factor, with higher temperatures generally promoting the formation of pyrazines. nih.govnih.gov For example, in a glycine-glucose model system, more volatile compounds, including pyrazines, were produced at 180°C compared to 120°C. nih.gov Similarly, studies on roasting cocoa beans have demonstrated a linear relationship between roasting temperature and the formation of pyrazine compounds. nih.gov The duration of heating also plays a role; however, the effect of temperature on pyrazine production is often more significant than the reaction time. researchgate.net While increased heating time can lead to a greater variety of pyrazines, prolonged heating can also lead to their degradation. nih.govup.ac.za An optimal condition for pyrazine formation in one study was found to be 140°C for 90 minutes. researchgate.netrsc.org

pH: The pH of the reaction environment has a profound impact on pyrazine formation. mdpi.com Generally, neutral to basic conditions favor the Maillard reaction and, consequently, the production of pyrazines. mdpi.comup.ac.za An alkaline environment promotes the nucleophilic attack of the amino group in the initial stage of the Maillard reaction, leading to increased formation of pyrazine compounds. mdpi.com In glucose-glycine model systems, the greatest variety of pyrazines was formed at a pH between 7 and 12. up.ac.za Conversely, acidic conditions tend to inhibit pyrazine formation while favoring the production of other compounds like furfural. mdpi.com The influence of pH appears to be more significant for the formation of pyrazine derivatives compared to other heterocyclic compounds like pyrroles and pyridines. mdpi.com

Water Activity: The presence of water can influence the Maillard reaction pathway. While the initial condensation step involves the removal of a water molecule, subsequent steps can be affected by water availability. Some stages of the Maillard reaction proceed faster in the absence of free water, while others are inhibited. researchgate.net

Reaction ConditionInfluence on Pyrazine Profile
Temperature Higher temperatures generally increase the rate and variety of pyrazine formation. nih.govnih.gov Prolonged heating can lead to degradation. up.ac.za
pH Neutral to basic pH (7-12) favors pyrazine formation. mdpi.comup.ac.za Acidic conditions inhibit pyrazine production. mdpi.com
Water Activity Can either promote or inhibit different stages of the Maillard reaction, thereby affecting pyrazine formation. researchgate.net

Analytical Methodologies for the Characterization and Quantification of 2,5 Dimethoxy 3 Methylpyrazine

Advanced Chromatographic Techniques

Chromatography is the cornerstone for separating volatile and semi-volatile compounds from complex matrices. When coupled with mass spectrometry, it provides a powerful tool for the definitive identification and quantification of specific analytes like 2,5-Dimethoxy-3-methylpyrazine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds such as pyrazines. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the compounds are introduced into a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

Research on various alkyl- and methoxypyrazines demonstrates the utility of GC-MS for their analysis. The selection of the GC column is critical; non-polar columns like DB-5MS or those with intermediate polarity like DB-WAX are often employed to achieve effective separation from matrix interferences. d-nb.info Electron Ionization (EI) at a standard energy of 70 eV is the most common ionization technique used for generating reproducible mass spectra that can be compared against spectral libraries for identification.

Table 1: Typical GC-MS Parameters for Pyrazine (B50134) Analysis

Parameter Typical Setting
Column Type DB-5MS, DB-WAX, HP-5MS
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp 40°C, ramped to 240-320°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV

| MS Transfer Line Temp | 250 °C |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds. It utilizes a fused-silica fiber coated with a stationary phase to extract and concentrate analytes from a sample's headspace or directly from a liquid sample. Headspace SPME (HS-SPME) is particularly advantageous for complex matrices like food and beverages, as it minimizes the extraction of non-volatile matrix components, thereby protecting the GC system. nih.gov

The choice of fiber coating is crucial for efficient extraction. For pyrazines, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often selected due to its ability to adsorb a wide range of volatile and semi-volatile compounds. nih.govnih.gov Optimization of extraction parameters, including temperature and time, is essential to maximize sensitivity. nih.gov Studies on various food products have successfully used HS-SPME-GC-MS to identify and quantify a wide array of pyrazines. nih.govmdpi.commdpi.com

Table 2: Exemplary HS-SPME Conditions for Pyrazine Extraction from Food Matrices

Parameter Condition Reference
Fiber Coating 50/30 µm DVB/CAR/PDMS nih.govnih.gov
Equilibrium/Extraction Temp 50-70 °C d-nb.infomdpi.com
Equilibrium/Extraction Time 30-60 min d-nb.infonih.gov
Desorption Temperature 250 °C nih.gov

| Desorption Time | 5 min | nih.gov |

While GC-MS is ideal for volatile pyrazines, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative, particularly for direct analysis of liquid samples without extensive sample preparation. nih.gov This technique is also suitable for pyrazines that may have lower volatility or exhibit thermal instability. An LC-MS/MS method for other methoxypyrazines, such as those found in wine, has been developed using atmospheric pressure chemical ionization (APCI), which was found to be less susceptible to matrix effects than electrospray ionization (ESI) for this class of compounds. acs.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, allows for faster analysis times and higher resolution compared to traditional HPLC. uq.edu.auexlibrisgroup.com In UPLC-MS/MS methods for pyrazine analysis, reversed-phase columns like a BEH C18 are commonly used. nih.gov The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, enabling accurate quantification even at trace levels. acs.orgbohrium.com

Table 3: General LC-MS/MS Parameters for Methoxypyrazine Analysis

Parameter Typical Setting
Chromatography UPLC or HPLC
Column Type Reversed-phase (e.g., C18)
Ionization Source ESI or APCI (positive mode)
Detection Mode Multiple Reaction Monitoring (MRM)

| Quantification | Stable isotope dilution or external standards |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules. Nuclear Magnetic Resonance and Infrared Spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present within a molecule.

The proton on the pyrazine ring is expected to appear in the aromatic region (δ 7.5-8.5 ppm). The protons of the two methoxy (B1213986) groups would likely appear as singlets in the range of δ 3.8-4.2 ppm, and the methyl group protons would also be a singlet, shifted upfield to around δ 2.5 ppm. In ¹³C NMR, the carbon atoms of the pyrazine ring would resonate between δ 130-160 ppm, with those bearing the methoxy groups shifted further downfield.

Table 4: Predicted NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H NMR
Pyrazine-H ~8.0 Singlet
Methoxy-H (x2) ~4.0 Singlet
Methyl-H ~2.5 Singlet
¹³C NMR
C-OR ~155-160 -
C-CH₃ ~145-150 -
C-H ~135-140 -
Methoxy-C ~53-56 -

Note: These are estimated values based on general substituent effects on pyrazine rings.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected. The vapor phase IR spectra of related compounds like 2-methoxypyrazine (B1294637) and 2-ethyl-3-methoxypyrazine (B1293415) are available and can be used for comparison. nih.govnist.gov

Key expected absorptions for this compound would include C-H stretching from the aromatic ring and the alkyl groups, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and C-O stretching from the two methoxy groups. mdpi.comsemanticscholar.org Techniques like Attenuated Total Reflectance (ATR) allow for the analysis of neat liquids or solids with minimal sample preparation.

Table 5: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-3100 C-H Stretch Aromatic (Pyrazine Ring)
2850-2980 C-H Stretch Aliphatic (Methyl/Methoxy)
1500-1600 C=N, C=C Stretch Pyrazine Ring
1350-1470 C-H Bend Methyl/Methoxy
1200-1300 C-O Stretch (Aryl Ether) Asymmetric
1000-1100 C-O Stretch (Aryl Ether) Symmetric

| 800-900 | C-H Bend (Out-of-plane) | Aromatic (Pyrazine Ring) |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

For instance, the electron ionization (EI) mass spectrum of 3-methoxy-2,5-dimethylpyrazine (B11873), an isomer of the target compound, would be expected to show a molecular ion peak corresponding to its molecular weight. nist.gov The fragmentation of the pyrazine ring and the loss of methyl and methoxy groups would produce a series of characteristic daughter ions. In the gas chromatography-mass spectrometry (GC-MS) analysis of 2-methoxy-3-methylpyrazine, another related compound, the top peak in the mass spectrum corresponds to the molecular ion, with other significant peaks arising from the fragmentation of the molecule. nih.gov

Based on these related structures, the mass spectrum of this compound is anticipated to exhibit a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of a methyl radical (CH₃•), a methoxy radical (•OCH₃), and potentially the entire methoxy group followed by the rearrangement of the pyrazine ring. The precise fragmentation pattern would be unique to its specific substitution pattern, allowing for its differentiation from other isomers when authentic standards are available for comparison.

Table 1: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value/Characteristic
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Expected Molecular Ion (M+) m/z 168

| Predicted Key Fragment Ions | m/z 153 (M-CH₃)⁺, m/z 137 (M-OCH₃)⁺, and other pyrazine ring fragments |

This table is predictive and based on the analysis of related pyrazine compounds.

UV-Visible Spectroscopy for Pyrazine Derivatives

UV-Visible spectroscopy is a valuable tool for the qualitative and quantitative analysis of pyrazine derivatives, owing to their characteristic electronic transitions. Generally, pyrazine derivatives exhibit two main absorption bands in their UV-Vis spectra. researchgate.net The first, typically observed in the range of 290–330 nm, is attributed to the π-π* transitions within the pyrazine core. A second band, often appearing at longer wavelengths (370–400 nm), is due to intramolecular charge transfer (ICT) from the electron-donating substituents to the electron-accepting pyrazine ring. researchgate.netnih.gov

The specific absorption maxima (λmax) and molar absorptivity (ε) for this compound are influenced by the nature and position of the substituents on the pyrazine ring. The presence of two electron-donating methoxy groups and a methyl group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyrazine. For example, studies on other substituted pyrazines have shown characteristic absorptions in the UV region. researchgate.net

While a specific UV-Vis spectrum for this compound is not documented in the searched literature, it is anticipated to display absorptions consistent with other polysubstituted pyrazines.

Table 2: Expected UV-Visible Spectral Characteristics for this compound

Transition Type Expected Wavelength Range (nm)
π-π* (Pyrazine Core) 290 - 330

This table represents expected ranges based on general data for pyrazine derivatives.

Electrochemical Analysis of Pyrazine Derivatives

Electrochemical methods provide a sensitive and often straightforward approach for studying the redox behavior of pyrazine derivatives. These techniques can be used for both quantitative analysis and for gaining insights into reaction mechanisms.

Voltammetric Studies of Pyrazine Reduction

The electrochemical reduction of pyrazines has been a subject of interest, with cyclic voltammetry being a primary investigative tool. The reduction process is highly dependent on factors such as the pH of the medium and the nature of the substituents on the pyrazine ring. researchgate.net In many cases, the reduction of the pyrazine ring is a two-electron process, leading to the formation of a dihydropyrazine (B8608421) derivative. researchgate.net

Depending on the experimental conditions, the reduction can occur in a single two-electron step or as two separate one-electron transfers. For instance, in acidic solutions, some pyrazine derivatives exhibit two distinct reduction peaks in their cyclic voltammograms, corresponding to the stepwise formation of a radical anion and then a dianion. rsc.org The presence of electron-donating groups, such as the methoxy and methyl groups in this compound, is expected to make the reduction more difficult (i.e., occur at more negative potentials) compared to unsubstituted pyrazine.

Mechanistic Investigations of Electrochemical Processes

Studies on various pyrazine derivatives have elucidated different mechanistic pathways. In some instances, the reduction is a reversible process under specific conditions, while in others, it is irreversible due to subsequent chemical reactions of the reduced species. researchgate.net The electrochemical oxidation of pyrazine derivatives has also been investigated, although it is generally more difficult to achieve than reduction. The oxidation process often involves the pyrazine ring or the substituents.

While specific voltammetric data for this compound is not available, the general principles derived from the study of other pyrazines provide a framework for understanding its likely electrochemical behavior. It is expected to undergo reduction at a glassy carbon or mercury electrode, with the specific potential and mechanism being dependent on the experimental conditions.

Theoretical and Computational Investigations of 2,5 Dimethoxy 3 Methylpyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 2,5-Dimethoxy-3-methylpyrazine. These methods can provide insights into molecular geometry, orbital energies, and reactivity.

DFT studies on various substituted pyrazines have been conducted to understand their fundamental properties. For instance, calculations on pyrazino[2, 3-e] researchgate.netnih.govnih.govresearchgate.net tetrazine derivatives using DFT have been used to investigate their heats of formation, electronic structures, and detonation properties. nih.gov Such studies often involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic descriptors.

A typical DFT analysis for a compound like this compound would involve the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to compute other quantum chemical parameters that describe a molecule's reactivity. These include electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) in a chemical interaction. For example, in a study of corrosion inhibitors, these parameters were calculated for three pyrazine (B50134) derivatives to assess their potential to donate electrons to a metal surface. researchgate.net

Below is an interactive data table with hypothetical DFT-calculated parameters for this compound, based on typical values for related aromatic compounds.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates chemical reactivity and stability.
Dipole Moment (µ)2.1 DMeasures the overall polarity of the molecule.
Electronegativity (χ)3.85Describes the tendency to attract electrons.
Global Hardness (η)2.65Measures resistance to change in electron distribution.

These values would be calculated using a specific functional and basis set, such as B3LYP/6-311+G(d,p), and can be influenced by the computational level of theory.

Molecular Modeling and Simulation of Pyrazine Systems

For example, MD simulations have been employed to investigate the binding of pyrazine-based ligands to protein targets. nih.gov These simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts, and provide insights into the conformational changes that occur upon binding. nih.gov A review of pyrazine-based compounds in the Protein Data Bank (PDB) highlighted that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom. nih.gov

In another study, MD simulations were used to examine the binding energies of pyrazine derivatives on a steel surface to understand their corrosion inhibition mechanism. researchgate.net Such simulations can model the adsorption of the molecule onto the surface and calculate the interaction energy, providing a molecular-level understanding of the process.

A hypothetical molecular dynamics study of this compound in an aqueous solution could involve the following steps:

System Setup: A single molecule of this compound would be placed in a simulation box filled with water molecules.

Energy Minimization: The system's energy would be minimized to remove any unfavorable contacts.

Equilibration: The system would be gradually heated and equilibrated under constant temperature and pressure to reach a stable state.

Production Run: A long simulation would be run to collect data on the molecule's trajectory.

Analysis: The trajectory would be analyzed to study properties such as the radial distribution function of water around the pyrazine nitrogen and methoxy (B1213986) groups, and the conformational flexibility of the methoxy and methyl substituents.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or other properties. Computational chemistry plays a vital role in modern SAR by quantifying molecular properties (descriptors) and using them to build predictive models.

For pyrazine derivatives, SAR studies have been conducted to understand various activities. For example, the relationship between the structure of pyrazine-1,3,4-oxadiazole hybrids and their antitubercular activity has been explored. researchgate.net Such studies often reveal that the nature and position of substituents on the pyrazine ring significantly influence the activity. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the ring and its ability to interact with a biological target. researchgate.net

In the context of this compound, a computational SAR study could investigate how variations in the alkyl and alkoxy substituents affect a particular property, such as odor profile or receptor binding affinity. This would involve generating a series of related molecules with different substituents and calculating various molecular descriptors for each.

Commonly used molecular descriptors in SAR studies include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

A quantitative structure-activity relationship (QSAR) model could then be developed using statistical methods to create an equation that relates these descriptors to the observed activity. Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of molecules with improved properties.

The following table presents a hypothetical SAR for a series of pyrazine derivatives, illustrating how changes in substituents might affect a hypothetical biological activity.

CompoundR1R2R3Log(1/IC50)
1OCH3HCH35.2
2OCH3HC2H55.5
3OHHCH34.8
4OCH3ClCH35.9

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, which can be a valuable tool for structure elucidation and characterization. DFT and time-dependent DFT (TD-DFT) are commonly employed for this purpose.

For instance, the vibrational spectra (FT-IR and FT-Raman) of a halogen-substituted pyrazine-2-carboxamide have been calculated using DFT. chemrxiv.org The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like Gauge-Including Atomic Orbital (GIAO). These calculations can help in the assignment of complex NMR spectra and in confirming the proposed structure of a synthesized compound. A study on platinum-pyrazine carboxamide derivatives utilized DFT to optimize the structures and predict their chemical reactivity. bendola.com

For this compound, computational methods could predict its key spectroscopic features:

¹H NMR: Predictions would show distinct signals for the aromatic proton, the methyl protons, and the two methoxy group protons, with their chemical shifts influenced by the electronic environment.

¹³C NMR: The calculation would predict the chemical shifts for all carbon atoms in the molecule, including the pyrazine ring carbons and the substituent carbons.

IR Spectrum: The predicted IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the methoxy groups, and C=N and C=C stretching of the pyrazine ring.

The table below shows hypothetical predicted and experimental spectroscopic data for this compound.

SpectrumPredicted DataExperimental Data
¹H NMR (δ, ppm) Aromatic H: 7.8; OCH3: 3.9, 4.0; CH3: 2.5Aromatic H: 7.9; OCH3: 3.95, 4.05; CH3: 2.55
IR (cm⁻¹) C-H (arom): 3050; C-H (aliph): 2950; C=N: 1580; C-O: 1250C-H (arom): 3045; C-H (aliph): 2945; C=N: 1575; C-O: 1245

These computational approaches, when combined with experimental data, provide a comprehensive understanding of the structural, electronic, and spectroscopic properties of molecules like this compound. ucl.ac.uk

Biological Roles and Research Applications of Pyrazine Derivatives

Role in Natural Systems and Interspecies Communication (e.g., Pheromones, Chemical Transmitters)

Pyrazine (B50134) derivatives are pivotal in the chemical language of the natural world, functioning as crucial signaling molecules. These volatile heterocyclic compounds are employed by a wide array of organisms for communication. In the intricate social structures of insects, particularly ants, pyrazines are well-documented as trail and alarm pheromones. thegoodscentscompany.comresearchgate.netkawachem.co.jp For instance, leaf-cutter ants utilize specific pyrazines, produced by associated bacteria, to mark trails for foraging and to signal danger to the colony. thegoodscentscompany.comresearchgate.net

The role of pyrazines extends to interspecies communication, where they can act as kairomones—chemical signals that are beneficial to the receiver but not the emitter. A notable example is the scent of predators, which often contains pyrazine compounds. fishersci.comnih.gov These predator-derived pyrazines can induce innate fear and avoidance behaviors in prey animals, such as mice, highlighting a hard-wired response to these chemical cues. nih.govresearchgate.net Research has identified that neurons in the Grueneberg ganglion, an olfactory subsystem in rodents, are activated by pyrazine derivatives, initiating fear-related responses. researchgate.net

While many alkylpyrazines have been identified in these roles, the specific function of 2,5-Dimethoxy-3-methylpyrazine as a pheromone or chemical transmitter has not been extensively documented. However, its structural similarity to other biologically active pyrazines suggests a potential, yet unexplored, role in natural chemical signaling.

Table 1: Examples of Pyrazine Derivatives in Interspecies Communication

Compound Name Role Organism(s)
2,5-Dimethylpyrazine (B89654) Trail Pheromone Component Atta sexdens (Leaf-cutter ant) thegoodscentscompany.com
3-Ethyl-2,5-dimethylpyrazine Trail Pheromone Atta sexdens (Leaf-cutter ant) thegoodscentscompany.com
Alkylpyrazines Alarm Pheromones Wasmannia auropunctata (Little fire ant) unimas.my

Material Science Applications of Pyrazine Scaffolds

The unique electronic properties of the pyrazine ring make it a valuable scaffold in the field of material science. Its electron-deficient nature is a key characteristic exploited in the design of advanced materials. researchgate.netresearchgate.net

Pyrazine derivatives have been successfully incorporated into the structures of dyes and pigments. researchgate.netepa.gov The pyrazine core can act as an electron-acceptor unit in donor-acceptor-donor type chromophores, which are molecules designed to absorb and emit light at specific wavelengths. nih.gov By modifying the substituent groups on the pyrazine ring, the electronic and, consequently, the colorimetric properties of the resulting dyes can be finely tuned. unimas.my This tunability allows for the creation of a wide spectrum of colors for various applications, including in textiles and printing. epa.gov

In the realm of optoelectronics, pyrazine scaffolds are being investigated for their potential in creating electroluminescent materials, particularly for organic light-emitting diodes (OLEDs). researchgate.netchemicalbook.comvwr.com The electron-withdrawing properties of the pyrazine ring facilitate intramolecular charge transfer upon excitation, a crucial process for light emission. researchgate.net Researchers have synthesized and studied various pyrazine-based molecules that exhibit strong fluorescence and are capable of emitting light when an electric current is passed through them. nih.govresearchgate.net These materials are promising for the development of more efficient and flexible display technologies. unimas.my

Biocatalysis and Biotransformations Involving Pyrazines

The synthesis of pyrazine derivatives through biological methods is a rapidly growing area of research, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis. nih.gov Biocatalysis, which employs isolated enzymes or whole microbial cells, allows for the production of specific pyrazines under mild reaction conditions. researchgate.netnih.govchemicalbook.com

Microorganisms such as Bacillus subtilis and Corynebacterium glutamicum have been shown to naturally produce a variety of alkylpyrazines. smolecule.com Researchers are exploring ways to harness and optimize these microbial pathways for the industrial-scale production of pyrazines used as flavor and fragrance compounds. nih.gov Furthermore, enzymatic transformations are being developed to create novel pyrazine structures that may have applications in pharmaceuticals and other areas. avantorsciences.comorganofil.com For example, transaminases are used to produce α-amino ketones, which can then dimerize to form pyrazines. avantorsciences.comorganofil.com This chemo-enzymatic approach combines the selectivity of biocatalysts with the efficiency of chemical reactions. avantorsciences.comorganofil.com

Table 2: Examples of Biocatalytic Production of Pyrazines

Organism/Enzyme Pyrazine Produced Application
Bacillus subtilis Tetramethylpyrazine, 2,5-Dimethylpyrazine Flavoring Agent smolecule.com
Corynebacterium glutamicum Various alkylpyrazines Flavoring Agent smolecule.com

Pharmaceutical Research Applications of Pyrazine-Containing Scaffolds

The pyrazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and clinically approved drugs. merckmillipore.comepa.govchemicalbook.com The nitrogen atoms in the pyrazine ring can form hydrogen bonds and other interactions with biological targets, making it a versatile building block for drug design. epa.gov

A vast number of pyrazine derivatives have been designed and synthesized in the pursuit of new therapeutic agents for various diseases. merckmillipore.comepa.govchemicalbook.comnih.gov The pyrazine scaffold has been incorporated into molecules targeting a diverse array of biological pathways implicated in cancer, infectious diseases, and inflammatory conditions. merckmillipore.comepa.govchemicalbook.com For instance, pyrazine-containing compounds have shown promise as tyrosine kinase inhibitors for the treatment of leukemia and as antiviral agents. merckmillipore.com The synthesis of hybrid molecules, where the pyrazine ring is combined with other pharmacologically active moieties, is a common strategy to enhance potency and improve drug-like properties. epa.govnih.gov While direct research on the therapeutic applications of this compound is limited, the broader class of pyrazine derivatives continues to be a rich source of inspiration for the development of new medicines. merckmillipore.comepa.govchemicalbook.com

Table 3: Examples of Pyrazine-Containing Therapeutic Agents and Scaffolds

Compound/Scaffold Therapeutic Area Research Finding
Bortezomib Anticancer (Multiple Myeloma) A proteasome inhibitor used in clinical practice. merckmillipore.com
Amiloride Diuretic A potassium-sparing diuretic. merckmillipore.com
Pyrazinamide Antitubercular An essential medicine for treating tuberculosis. merckmillipore.com
Favipiravir Antiviral An inhibitor of RNA-dependent RNA polymerase. merckmillipore.com

Enzyme Inhibition Studies (e.g., ATPase, PTK6, Urease)

No studies detailing the inhibitory effects of this compound on ATPase, PTK6, Urease, or any other enzymes have been identified.

Investigation of Mechanisms of Action for Biological Activity (in vitro/in silico)

There are no available in vitro or in silico studies that investigate the potential mechanisms of action for any biological activity of this compound.

Future Directions and Emerging Research Avenues for 2,5 Dimethoxy 3 Methylpyrazine

Development of Novel and Highly Efficient Synthetic Routes

The industrial viability and research accessibility of 2,5-Dimethoxy-3-methylpyrazine are contingent upon the development of efficient and sustainable synthetic methodologies. Current synthetic strategies for related pyrazines often involve multi-step processes that may lack efficiency or employ hazardous reagents, such as diazomethane (B1218177) for methylation. dur.ac.ukrsc.org Future research must pivot towards creating novel, high-yield, and environmentally benign synthetic pathways.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents and catalysts is paramount. For instance, developing methods that utilize water as a solvent or employ biocatalysts could significantly reduce the environmental footprint of synthesis. unimas.my

Catalytic Systems: The exploration of metal-catalyzed cross-coupling reactions could provide a direct and selective method for introducing methyl and methoxy (B1213986) groups onto the pyrazine (B50134) core. unimas.my

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, potentially increasing yield, reducing reaction times, and enhancing safety compared to traditional batch processing.

One-Pot Syntheses: Designing a synthetic cascade where multiple reaction steps are performed in a single reactor without isolating intermediates would improve efficiency and reduce waste. A potential approach could adapt the condensation reaction of an appropriately substituted α-amino ketone and a glyoxylic acid derivative, followed by methylation. rsc.org

A comparative overview of potential future synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Green Synthesis Reduced environmental impact, increased safety, use of renewable resources.Development of biocatalysts, use of aqueous reaction media.
Metal Catalysis High selectivity and yield, direct functionalization.Screening of palladium, copper, or nickel catalysts for C-O and C-C bond formation.
Flow Chemistry Enhanced safety, scalability, improved process control, higher yields.Optimization of reactor design, reaction kinetics, and purification methods.
One-Pot Reactions Increased efficiency, reduced waste and cost, shorter synthesis time.Design of compatible reaction steps and catalyst systems.

Further Elucidation and Optimization of Biosynthetic Pathways

While the biosynthesis of some alkylpyrazines in microorganisms and plants is partially understood, the specific pathways leading to methoxylated pyrazines like this compound are largely uncharacterized. mdpi.comresearchgate.netnih.gov Research indicates that amino acids are key precursors for the pyrazine ring. mdpi.comnih.gov For instance, studies on 3-isobutyl-2-methoxypyrazine (IBMP) in grapevines have identified an O-methyltransferase (VvOMT3) responsible for the final methoxylation step, converting a hydroxypyrazine precursor into its methoxy derivative. nih.gov

Future research should focus on:

Identifying Precursors: Using stable isotope labeling studies with potential precursors (e.g., various amino acids and sugar derivatives) to trace the metabolic origin of the carbon and nitrogen atoms in the this compound skeleton. researchgate.netnih.gov

Enzyme Discovery: Genome mining and transcriptomic analysis of organisms known to produce pyrazines could identify the full suite of enzymes involved, including those responsible for ring formation, methylation, and methoxylation. nih.gov

Pathway Reconstruction: Once identified, these enzymes could be used to reconstruct the biosynthetic pathway in a heterologous host like E. coli or yeast, enabling controlled and optimized production.

Metabolic Engineering: Overexpression of key biosynthetic genes or modification of precursor fluxes in microbial systems could be employed to enhance the yield of this compound, offering a sustainable alternative to chemical synthesis. mdpi.com

Application of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

Pyrazines often exert their influence at extremely low concentrations, necessitating highly sensitive and selective analytical methods for their detection and quantification in complex environments like food and biological samples. researchgate.netresearchgate.net While gas chromatography-mass spectrometry (GC-MS) is a standard technique, future research will benefit from the application of more advanced methodologies. chromatographyonline.comnih.gov

Emerging analytical frontiers include:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This technique provides superior separation power, which is critical for resolving target analytes from co-eluting matrix components in complex samples like coffee or wine. core.ac.uk

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS allows for the real-time, direct analysis of volatile compounds in the gas phase without extensive sample preparation, making it ideal for monitoring flavor release or dynamic biological processes. researchgate.net

Solid-Phase Microextraction (SPME): The development of novel SPME fiber coatings and techniques like thin-film SPME (TF-SPME) can enhance extraction efficiency and sensitivity for trace-level pyrazines. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which greatly improves confidence in compound identification and allows for the differentiation of isobaric interferences. nih.gov

The table below compares the attributes of these advanced techniques.

Analytical TechniqueKey AdvantagesFuture Application for this compound
GC×GC-MS Enhanced peak capacity and resolution, improved sensitivity.Resolving isomers and detecting trace amounts in highly complex food or environmental samples.
PTR-MS Real-time analysis, no sample preparation, high sensitivity.Monitoring its formation during food processing or its release as a semiochemical in real-time.
Advanced SPME High pre-concentration factor, solvent-free, versatile sampling.Developing targeted extraction methods for ultra-trace quantification in solid and liquid matrices.
UHPLC-HRMS High mass accuracy and resolution, suitable for less volatile compounds.Identifying and quantifying potential non-volatile precursors or metabolites in biological systems. nih.gov

Exploration of Undiscovered Biological Activities and Functional Roles

The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Furthermore, pyrazines serve as crucial signaling molecules (pheromones) in the insect world. researchgate.net The specific biological functions of this compound are currently unknown, representing a significant opportunity for discovery.

Future research avenues should include:

Broad-Spectrum Bioactivity Screening: Testing the compound against diverse panels of microbial strains, cancer cell lines, and enzymatic assays to identify potential therapeutic leads.

Semiochemical and Flavor-Modulating Roles: Investigating its potential as an insect attractant or repellent, or as a modulator of taste and aroma perception in food systems.

Pharmacological Target Identification: For any identified bioactivity, subsequent studies would be needed to elucidate the mechanism of action, for example, by identifying the specific protein or pathway it interacts with. Research on other pyrazines has identified targets like the SHP2 phosphatase, suggesting potential avenues. acs.org

Nutraceutical and Health Effects: Exploring its potential role in food and nutrition, including possible antioxidant or signaling functions within the human body following consumption.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating chemical research. mdpi.comwhiterose.ac.uk Applying these integrated approaches to this compound can guide the synthesis of new derivatives with tailored properties.

Future directions in this integrative space include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of pyrazine derivatives with their observed biological activities or sensory properties. This would enable the prediction of activity for newly designed analogs.

Molecular Docking: Using computational docking to simulate the interaction of this compound and its virtual derivatives with the active sites of specific enzymes or receptors. whiterose.ac.uk This can help prioritize which compounds to synthesize and test.

Density Functional Theory (DFT) Calculations: Employing DFT to understand the electronic properties, reactivity, and spectral characteristics of the molecule. semanticscholar.orgscience.gov This can aid in predicting its stability and designing synthetic pathways.

Virtual Screening: Creating virtual libraries of derivatives and using computational tools to screen them against biological targets, allowing for the efficient identification of promising candidates for experimental validation. whiterose.ac.uk

By combining these in silico predictions with targeted in vitro and in vivo experiments, researchers can adopt a rational design strategy, significantly streamlining the discovery of novel pyrazine-based molecules for applications in medicine, agriculture, and food science. mdpi.comrsc.org

Q & A

Q. What are the established synthetic routes for 2,5-Dimethoxy-3-methylpyrazine, and how do reaction conditions influence isomer formation?

Methodological Answer: Synthesis typically involves condensation reactions of diamines with diketones or ketones. For example:

  • Diamine-Diketone Condensation: Reacting 1,2-diaminopropane with methoxy-substituted diketones (e.g., 2,3-pentanedione derivatives) under controlled pH and temperature yields pyrazine scaffolds .
  • Acetaldehyde Substitution: Substituting acetaldehyde with methoxy-containing aldehydes in reactions with preformed pyrazines (e.g., 2,5-dimethylpyrazine) introduces methoxy groups. Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (20–60°C) minimizes side products .

Isomer Control:

  • Regioselectivity: Steric hindrance from the methyl group at position 3 directs methoxy groups to positions 2 and 4.
  • Analytical Validation: GC-MS or HPLC with chiral columns (e.g., Chiralcel OD-H) distinguishes isomers. Refractive index (1.504–1.511) and specific gravity (1.063–1.093) measurements further confirm purity .

Q. What analytical techniques are recommended for characterizing this compound and resolving isomer mixtures?

Methodological Answer:

  • Chromatography:
    • GC-MS: Baseline separation of isomers is achieved using DB-5MS columns (30 m × 0.25 mm ID) with a temperature gradient (50°C to 250°C at 5°C/min) .
    • HPLC: Reverse-phase C18 columns (e.g., Agilent ZORBAX) with isocratic elution (acetonitrile:water = 70:30) resolve methoxy positional isomers .
  • Spectroscopy:
    • NMR: 13C^{13}\text{C}-NMR distinguishes methoxy (δ5560δ \sim55-60 ppm) and methyl (δ2025δ \sim20-25 ppm) groups. 1H^1\text{H}-NHR coupling patterns identify substitution positions .
    • FT-IR: Methoxy C-O stretches (~1250 cm1^{-1}) and pyrazine ring vibrations (~1550 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, particularly in scaling from milligram to gram quantities?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize variables:
    • Temperature: 40–80°C (higher temps favor cyclization but risk decomposition).
    • Solvent: Polar aprotic solvents (e.g., DMSO) improve diketone solubility but may require acid catalysts (e.g., p-toluenesulfonic acid) .
  • Catalysis: Lewis acids (e.g., ZnCl2_2) accelerate imine formation, reducing reaction time from 24h to 8h .
  • Scale-Up Challenges:
    • Purification: Flash chromatography (silica gel, hexane:ethyl acetate = 4:1) replaces recrystallization for higher recovery (>85%) .

Q. How can contradictory spectral data (e.g., NMR or MS) for this compound isomers be resolved?

Methodological Answer:

  • Case Study: Discrepancies in 1H^{1}\text{H}-NMR methyl peaks (δ 2.3 vs. 2.5 ppm) may arise from isomer contamination.
    • 2D NMR: HSQC and COSY correlate protons to adjacent carbons, clarifying substitution patterns .
    • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data to assign structures .
  • Mass Spectrometry: High-resolution MS (HRMS) differentiates isomers via exact mass (e.g., C8_8H12_{12}N2_2O2_2: 168.0899 vs. 168.0903) .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

Methodological Answer:

  • Stability Studies: Accelerated degradation tests (40°C/75% RH for 6 months) identify degradation products (e.g., demethylated pyrazines) via LC-MS .
  • Stabilization Methods:
    • Antioxidants: Add 0.1% BHT to ethanolic solutions.
    • Storage Conditions: Amber glass vials at -20°C under argon reduce photolytic and oxidative degradation .

Q. How do electronic effects of methoxy groups influence the reactivity of this compound in further functionalization?

Methodological Answer:

  • Electrophilic Substitution: Methoxy groups are electron-donating, activating the pyrazine ring at positions 3 and 6.
    • Nitration: HNO3_3/H2_2SO4_4 at 0°C introduces nitro groups at position 6, confirmed by 15N^{15}\text{N}-NMR .
  • Nucleophilic Attack: Methoxy groups deactivate positions 2 and 5, requiring strong nucleophiles (e.g., Grignard reagents) for substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.